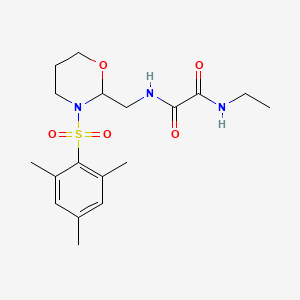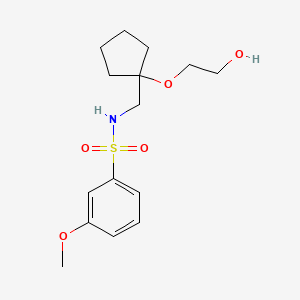![molecular formula C19H17FN2O3S B2726280 Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321995-34-9](/img/structure/B2726280.png)
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Anticancer Research
Benzothiazole derivatives have been extensively studied for their anticancer properties. A notable example includes the evaluation of novel benzothiazole compounds as potential antipsychotic agents without interacting with dopamine receptors, offering a new approach to antipsychotic drug design (Wise et al., 1987). Additionally, benzothiazole acetamide analogs, particularly those with fluorine substitutions, have shown potent and selective in vitro antitumor properties. These compounds induce cytochrome P450 1A1, leading to their bioactivation and the formation of DNA adducts in sensitive tumor cells, which is crucial for their antitumor activity (Hutchinson et al., 2001).
Benzothiazoles in Photovoltaic and Optical Applications
Research on benzothiazole derivatives has also extended into photovoltaic and optical applications. For example, new push-pull imidazole-benzothiazole and thiazole-benzothiazole fluorophores have been synthesized for use in luminescent solar concentrators. These compounds exhibit significant light transmittance in the visible region and are promising for the development of colorless luminescent solar concentrators with optical efficiencies close to 6% (Bellina et al., 2016).
Benzothiazoles in Antimicrobial Research
Benzothiazole-imino-benzoic acid ligands and their metal complexes have shown good antimicrobial activity against various human epidemic causing bacterial strains. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).
Mecanismo De Acción
Target of Action
Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound describes how it interacts with its targets. For many indole derivatives, their biological activities (e.g., antiviral, anti-inflammatory, anticancer) are due to their interaction with specific cellular targets
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, resulting in diverse biological activities
Result of Action
The result of a compound’s action describes the molecular and cellular effects of its interaction with its targets. For many indole derivatives, these effects can include antiviral, anti-inflammatory, and anticancer activities
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate are not fully understood due to the limited research available. It is known that benzothiazoles, the parent compounds, have been found to interact with various enzymes and proteins . These interactions often involve the formation of covalent bonds, which can alter the function of the biomolecules involved .
Cellular Effects
The cellular effects of this compound are currently unknown. Related benzothiazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-7-12(2)17-15(8-11)22(10-16(23)25-3)19(26-17)21-18(24)13-5-4-6-14(20)9-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDZEQBDMLRWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)
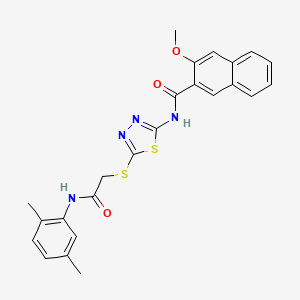
![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
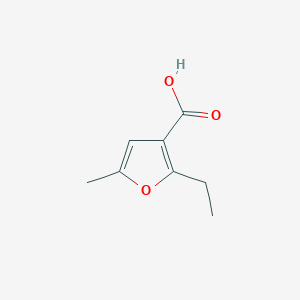
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)
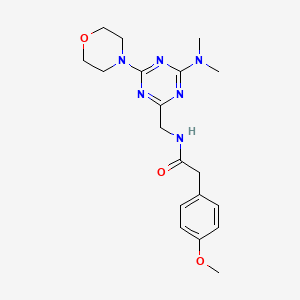
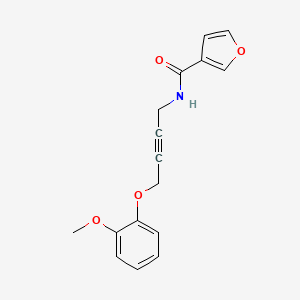
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)

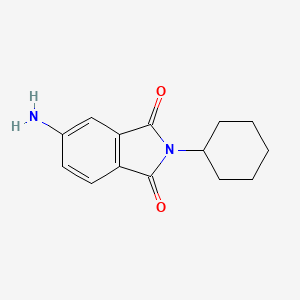
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)
